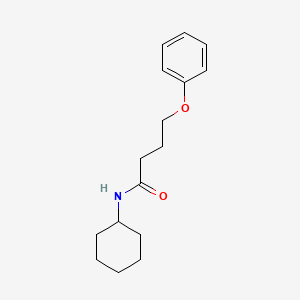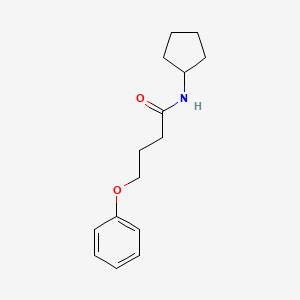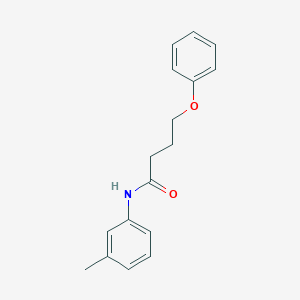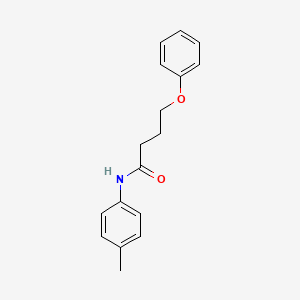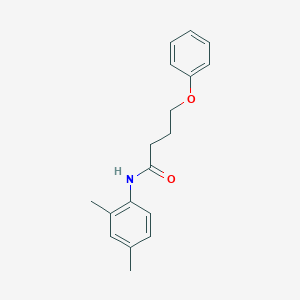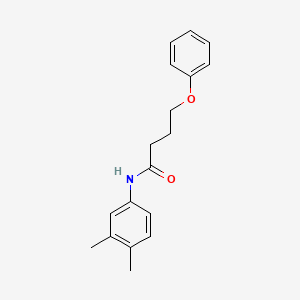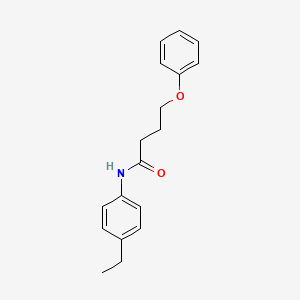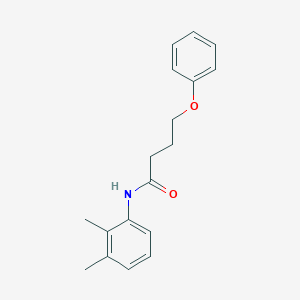
N-(2,3-dimethylphenyl)-4-phenoxybutanamide
Overview
Description
N-(2,3-dimethylphenyl)-4-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 3 positions, and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-phenoxybutanamide can be achieved through a multi-step process involving the following key steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 2,3-dimethylaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Reaction Conditions
- Solvent: Dichloromethane
- Temperature: 0-5°C
- Duration: 2-4 hours
-
Purification: : The crude product is then purified using column chromatography to obtain the desired This compound .
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-phenoxybutanamide: undergoes various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature50-70°C
Reduction: Lithium aluminum hydride in dry ether, temperature0-25°C
Substitution: Sodium hydroxide in ethanol, temperature60-80°C
Major Products
Oxidation: Formation of carboxylic acids and phenols
Reduction: Formation of primary amines
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-phenoxybutanamide: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and phenoxy groups facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-4-phenoxybutanamide: can be compared with similar compounds such as:
N-(2,3-dimethylphenyl)-4-methoxybutanamide: Similar structure but with a methoxy group instead of a phenoxy group.
N-(2,3-dimethylphenyl)-4-chlorobutanamide: Contains a chlorine atom instead of a phenoxy group.
N-(2,3-dimethylphenyl)-4-hydroxybutanamide: Features a hydroxyl group in place of the phenoxy group.
Uniqueness: : The presence of the phenoxy group in This compound imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can enhance its binding affinity and specificity in biological systems.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-8-6-11-17(15(14)2)19-18(20)12-7-13-21-16-9-4-3-5-10-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAOQQIJWCJAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCOC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


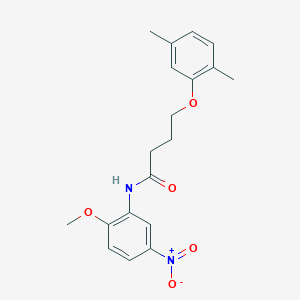
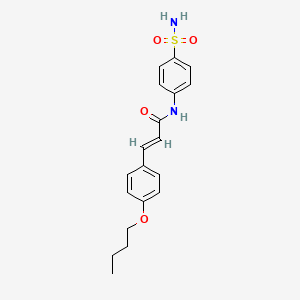
![2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzamide](/img/structure/B3757654.png)

![3-[4-(benzyloxy)phenyl]-N-(2-methoxyethyl)acrylamide](/img/structure/B3757669.png)
![4-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3757679.png)
